REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:12](=[O:13])[CH2:11][CH:10]([C:14]([OH:16])=[O:15])[CH2:9]2)=[CH:4][CH:3]=1.[CH3:17]O>S(=O)(=O)(O)O.COC(OC)(C)C>[CH3:17][O:15][C:14]([CH:10]1[CH2:11][C:12](=[O:13])[N:8]([C:5]2[CH:4]=[CH:3][C:2]([OH:1])=[CH:7][CH:6]=2)[CH2:9]1)=[O:16]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)N1CC(CC1=O)C(=O)O
|
Name
|
|
Quantity
|
5000 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
COC(C)(C)OC
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 h
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
The reaction solution was reduced to half of its volume by distillation
|
Type
|
CUSTOM
|
Details
|
transferred into a 20 l vessel
|
Type
|
STIRRING
|
Details
|
Under stirring at 40° C.
|
Type
|
ADDITION
|
Details
|
a mixture of 2500 ml of water/ice (1:1)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
Crystallisation
|
Type
|
CUSTOM
|
Details
|
the fine white crystals were collected on a filter funnel
|
Type
|
WASH
|
Details
|
They were washed with a total of 2000 ml of cold water until the filtrate
|
Type
|
CUSTOM
|
Details
|
The product was dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1CN(C(C1)=O)C1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 980 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |